N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group and a chloro-substituted phenyl ring
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the compound participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Biochemical Pathways
It is known that the compound participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones , which may suggest its involvement in related biochemical pathways.
Result of Action
It is known that the compound participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones , which may suggest its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde and prop-2-enamide.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with prop-2-enamide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise temperature control and efficient mixing.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an analgesic and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique chemical properties.
Biological Studies: It serves as a model compound in studying the effects of trifluoromethyl and chloro substituents on biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[[4-cyano-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide: Similar structure but with a cyano group instead of a chloro group.
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a similar trifluoromethyl and chloro-substituted phenyl ring.
Uniqueness
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-2-10(17)16-6-7-3-4-9(12)8(5-7)11(13,14)15/h2-5H,1,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDCPPTFFFJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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